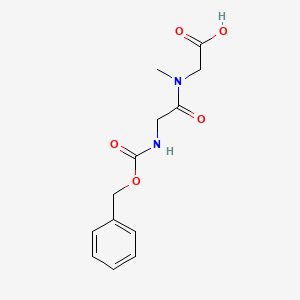

Z-Gly-sar-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSQLCGFBZSRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293391 | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-91-4 | |

| Record name | 7801-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Sar-OH, chemically known as N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine, is a dipeptide derivative of significant interest in peptide chemistry and drug development. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a key intermediate in the synthesis of more complex peptides. Sarcosine (Sar), the N-methylated form of glycine, imparts unique conformational properties and increased resistance to enzymatic degradation in the resulting peptides. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies for its characterization, and a discussion of its role in synthetic peptide chemistry.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a glycine residue linked to a sarcosine residue via a peptide bond. The N-terminus of the glycine is protected by a benzyloxycarbonyl group.

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C13H16N2O5 | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| CAS Number | 7801-91-4 | [2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 102 °C | |

| Boiling Point (Predicted) | 522.5 ± 45.0 °C | |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.43 ± 0.10 | |

| Water Solubility | Sparingly soluble (23 g/L at 25 °C) | |

| LogP | 0.84670 | |

| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide generalized yet detailed methodologies based on standard practices in peptide chemistry.

Synthesis of this compound

A common method for the synthesis of this compound involves the coupling of Z-glycine (Z-Gly-OH) with sarcosine (Sar-OH).

Materials:

-

Z-Gly-OH

-

Sarcosine

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

-

Activation agent (e.g., N-hydroxysuccinimide - NHS)

-

Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Base (e.g., Triethylamine - TEA)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Activation of Z-Gly-OH: Dissolve Z-Gly-OH and NHS in DCM. Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise. Stir the reaction mixture for 2-3 hours at 0°C and then for an additional 2-3 hours at room temperature.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Coupling Reaction: In a separate flask, dissolve sarcosine in a mixture of DMF and water, and add TEA. To this solution, add the filtrate containing the activated Z-Gly-NHS ester. Stir the reaction mixture overnight at room temperature.

-

Workup: Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization Protocols

Objective: To assess the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

-

A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

Detection:

-

UV detection at 220 nm.

Objective: To confirm the molecular weight of this compound.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C13H16N2O5 is m/z 281.11.

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

Expected ¹H NMR Signals:

-

Aromatic protons of the benzyloxycarbonyl group.

-

Methylene protons of the benzyloxycarbonyl group.

-

Alpha-protons of the glycine and sarcosine residues.

-

N-methyl protons of the sarcosine residue.

-

Amide and carboxylic acid protons (may be broad or exchangeable).

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the chemical synthesis and purification of this compound.

Logical Flow for Characterization

Caption: Logical workflow for the analytical characterization of this compound.

Biological Context and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses direct biological activity. The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis and is generally removed to yield the biologically active peptide.

The deprotected form, H-Gly-Sar-OH, is recognized as a substrate for peptide transporters like PEPT1 and PEPT2. These transporters are crucial for the absorption of di- and tripeptides from the diet and play a role in the pharmacokinetics of many peptide-based drugs. Therefore, the primary biological relevance of this compound is as a synthetic precursor to peptides used in studying these transport mechanisms. The enzymatic stability conferred by the N-methylated sarcosine residue is a key feature that is carried over to the deprotected peptide.

Conclusion

This compound is a well-characterized dipeptide derivative with defined chemical and physical properties. Its significance lies primarily in its role as a versatile building block in solid-phase and solution-phase peptide synthesis. The methodologies for its synthesis and characterization are well-established, allowing for its reliable preparation and quality control. While this compound itself is not known to be biologically active, it serves as a crucial intermediate for the synthesis of biologically relevant peptides, particularly those designed to study peptide transport and to have enhanced enzymatic stability. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of peptide chemistry and drug development.

References

Z-Gly-Sar-OH structure and molecular weight

An In-depth Technical Guide to Z-Gly-Sar-OH: Structure, Properties, and Application in Peptide Synthesis

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-glycyl-sarcosine (this compound), a protected dipeptide derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical structure, molecular weight, and physicochemical properties, and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Core Compound Properties

This compound is a dipeptide composed of glycine and sarcosine (N-methylglycine), where the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions during the step-wise assembly of peptide chains.

Chemical Structure:

The structure consists of a glycine residue linked to a sarcosine residue via a peptide bond. The amino group of the N-terminal glycine is capped with a benzyloxycarbonyl group.

Physicochemical Data Summary

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C13H16N2O5 | [][2] |

| Molecular Weight | 280.28 g/mol | [] |

| Alternate Molecular Weight | 280.277 g/mol | [3] |

| IUPAC Name | 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | [] |

| Synonyms | N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine, this compound | |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥ 99% | |

| Density | 1.297 g/cm³ | |

| Boiling Point | 522.5°C at 760 mmHg | |

| CAS Number | 7801-91-4 |

Role in Peptide Synthesis

This compound is a valuable building block in the synthesis of peptides, particularly those containing the Gly-Sar motif. The N-methylation on the sarcosine residue can impart unique conformational properties and increased resistance to enzymatic degradation in the final peptide. Its primary application is within solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the use of this compound within a standard Fmoc-based solid-phase peptide synthesis workflow. For this example, we will describe the coupling of a subsequent amino acid to a resin-bound Z-Gly-Sar moiety (after cleavage of the Z-group and assuming the C-terminus of sarcosine is already attached to the resin). A more general workflow for SPPS is also provided in the diagram below.

Materials:

-

This compound

-

Rink Amide Resin (or other suitable solid support)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Peptide synthesis vessel

Methodology:

-

Resin Preparation and Swelling:

-

Place the desired amount of resin into the synthesis vessel.

-

Wash the resin with DMF, followed by DCM, and then again with DMF.

-

Swell the resin in DMF for 30-60 minutes to ensure optimal reaction conditions.

-

-

Fmoc-Deprotection (Removal of Fmoc group from the resin or preceding amino acid):

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin's loading capacity), a coupling reagent like HATU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF.

-

Allow this mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours. For hindered couplings involving N-methylated residues like sarcosine, extended reaction times or double coupling may be necessary.

-

-

Washing:

-

After the coupling reaction, drain the solution from the resin.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) steps with the next desired Fmoc-protected amino acid.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the final peptidyl-resin with DCM and dry it under a vacuum.

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes side-chain protecting groups.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin to collect the TFA solution containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual cleavage scavengers.

-

Dry the crude peptide pellet under a vacuum. The peptide can then be purified using techniques like HPLC.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the context of using this compound.

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Decision tree for troubleshooting incomplete coupling in SPPS.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of the Z-Gly-Sar-OH Building Block

This technical guide provides a comprehensive overview of the synthesis of the dipeptide building block, this compound (N-benzyloxycarbonyl-glycylsarcosine). This compound is a valuable reagent in peptide synthesis and drug development, serving as a protected dipeptide unit that can be incorporated into larger peptide chains. The presence of the N-terminal benzyloxycarbonyl (Z) group provides robust protection during coupling reactions, while the C-terminal carboxylic acid allows for activation and subsequent peptide bond formation.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-benzyloxycarbonyl-glycine (Z-Gly-OH) with sarcosine (Sar-OH). The key step is the activation of the carboxylic acid of Z-Gly-OH to facilitate the formation of a peptide bond with the secondary amine of sarcosine.

Logical Workflow for this compound Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the necessary protocols for the synthesis of the starting materials and the final dipeptide product.

Synthesis of N-benzyloxycarbonyl-glycine (Z-Gly-OH)

This procedure is based on the well-established Schotten-Baumann reaction.

Materials:

-

Glycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Congo Red indicator paper

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate and a further aliquot of sodium hydroxide solution portionwise, ensuring the temperature remains low.

-

Stir the reaction mixture vigorously.

-

After the addition is complete, continue stirring as the reaction warms to room temperature.

-

Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic to Congo Red paper.

-

The product, Z-Gly-OH, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH)

The synthesis of Z-Sar-OH follows a similar procedure to that of Z-Gly-OH.[1]

Materials:

-

Sarcosine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve sarcosine in a 2 N sodium hydroxide solution.[1]

-

Cool the solution to 0°C.[1]

-

Alternately add 4 N sodium hydroxide and benzyl chloroformate dropwise over 30 minutes, maintaining the temperature below 5°C.[1]

-

Stir the mixture for an additional hour as it warms to room temperature.[1]

-

Extract the mixture with diethyl ether to remove impurities.

-

Separate the aqueous layer, cool to 0°C, and acidify with concentrated hydrochloric acid to Congo Red.

-

Extract the product into three portions of diethyl ether.

-

Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield Z-Sar-OH as an oil.

Synthesis of this compound

This protocol describes the coupling of Z-Gly-OH with sarcosine using a carbodiimide coupling agent.

Materials:

-

Z-Gly-OH

-

Sarcosine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution

-

Hydrochloric acid (HCl) solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve Z-Gly-OH and NHS (or HOBt) in an appropriate solvent (DCM or DMF).

-

Cool the solution in an ice bath.

-

Add a solution of DCC (or EDC) in the same solvent dropwise.

-

Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours to form the activated ester.

-

In a separate flask, dissolve sarcosine in an aqueous solution of sodium bicarbonate.

-

Add the activated ester solution to the sarcosine solution.

-

Stir the reaction mixture overnight at room temperature.

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any remaining impurities.

-

Acidify the aqueous layer with a cold HCl solution to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

This compound Synthesis Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| Z-Gly-OH | C10H11NO4 | 209.20 | White crystalline powder |

| Sarcosine | C3H7NO2 | 89.09 | White crystalline powder |

| This compound | C13H16N2O5 | 280.28 | White solid |

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of the benzyloxycarbonyl group, the glycine alpha-protons, the sarcosine alpha-protons, and the N-methyl protons of sarcosine. |

| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and carboxylic acid, aromatic carbons of the Z-group, and the aliphatic carbons of the glycine and sarcosine moieties. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 281.1, [M+Na]⁺ ion at m/z 303.1. |

| Melting Point | A sharp melting point range is expected for the purified product. |

| Purity (HPLC) | >95% for use in further synthetic steps. |

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yield and purity through standard solution-phase peptide coupling techniques. The protocols provided in this guide offer a robust methodology for the preparation of this important dipeptide building block. Careful execution of the experimental procedures and appropriate purification will ensure the final product is suitable for its intended applications in research and development.

References

Z-Gly-Sar-OH: A Core Building Block in Peptidomimetic Design for Enhanced Stability and Conformational Control

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance. This technical guide delves into the pivotal role of Z-Gly-Sar-OH, a benzyloxycarbonyl-protected dipeptide of glycine and sarcosine, as a fundamental building block in the rational design of novel therapeutic agents. Its unique structural characteristics offer researchers precise control over peptide conformation and a significant enhancement in biological stability, critical attributes for the development of effective and durable therapeutics.

Introduction: The Peptidomimetic Advantage

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical application is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and specificity. Peptidomimetics address these limitations by incorporating non-natural amino acids or modified peptide bonds to create more drug-like properties. The incorporation of N-methylated amino acids, such as sarcosine (Sar), is a key strategy in this endeavor.

This compound: A Scaffold for Stability and Structure

This compound (N-Benzyloxycarbonyl-glycyl-sarcosine) is a commercially available dipeptide building block that offers several advantages in peptidomimetic design. The benzyloxycarbonyl (Z) group provides a readily cleavable N-terminal protecting group suitable for solid-phase peptide synthesis (SPPS). The core of its utility, however, lies in the Gly-Sar motif.

Enhanced Proteolytic Resistance

The N-methylated amide bond between glycine and sarcosine confers significant resistance to enzymatic degradation by proteases. This inherent stability is a critical feature for increasing the in vivo half-life of peptide-based drugs. Peptides incorporating the Gly-Sar unit exhibit a reduced susceptibility to cleavage by common peptidases, a crucial factor for improving their pharmacokinetic profile.

Conformational Constraint and Turn Induction

The Gly-Sar sequence is a well-established motif for inducing specific secondary structures, particularly β-turns. The N-methylation of the sarcosine residue restricts the conformational freedom of the peptide backbone, favoring a cis-amide bond conformation more than a standard peptide bond. This pre-organization can be leveraged to design peptidomimetics that adopt a desired bioactive conformation, leading to higher receptor binding affinity and specificity. Conformational studies of peptides containing sarcosine have demonstrated its role in promoting turn-like structures, which are often involved in molecular recognition events at protein-protein interfaces.

Synthesis and Incorporation of this compound

The integration of this compound into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. While the principles are standard, the sterically hindered nature of the N-methylated sarcosine residue requires optimization of coupling conditions.

Optimized Coupling Protocol

A general protocol for the efficient coupling of this compound onto a solid support-bound peptide chain is outlined below. It is important to note that the "Z" protecting group is not compatible with the standard Fmoc-SPPS deprotection conditions (piperidine) and is typically cleaved at the final step using hydrogenolysis or strong acid. For stepwise synthesis, a Boc-Gly-Sar-OH or Fmoc-Gly-Sar-OH building block would be more appropriate within a standard Fmoc or Boc SPPS strategy, respectively. However, if this compound is to be added as a capping agent or as the final N-terminal modification, the following general coupling principles for hindered amino acids apply.

Table 1: Optimized Coupling Protocol for Hindered Amino Acids like Sarcosine Derivatives

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Resin Swelling | Swell the resin in DMF for 30-60 minutes. | To ensure optimal reaction environment. |

| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. | To remove the Fmoc protecting group from the N-terminal amino acid. |

| 3 | Washing | Wash the resin thoroughly with DMF. | To remove residual piperidine and byproducts. |

| 4 | Coupling | Couple the protected amino acid (e.g., Fmoc-Gly-Sar-OH) using a potent activating agent. | To form the peptide bond. |

| Option A (Standard): Fmoc-Gly-Sar-OH (3-5 eq.), HCTU/HATU (3-5 eq.), DIPEA (6-10 eq.) in DMF for 1-2 hours. | Standard activation for difficult couplings. | ||

| Option B (Double Coupling): Repeat the coupling step to ensure complete reaction. | To drive the reaction to completion for sterically hindered residues. | ||

| 5 | Washing | Wash the resin with DMF and DCM. | To remove excess reagents and byproducts. |

| 6 | Capping (Optional) | Treat the resin with acetic anhydride and a non-nucleophilic base. | To block any unreacted amino groups and prevent the formation of deletion sequences. |

Note: The use of stronger coupling reagents like HATU or HCTU is recommended for coupling sarcosine-containing dipeptides to minimize epimerization and ensure high coupling efficiency.

Z-Gly-Sar-OH: A Technical Guide for Biochemical Research and Drug Development

Abstract

This technical guide provides an in-depth overview of Z-Gly-Sar-OH (N-Benzyloxycarbonyl-glycylsarcosine), a specialized dipeptide derivative for researchers, scientists, and professionals in drug development. While its unprotected counterparts, H-Gly-Sar-OH and H-Gly-Gly-Sar-OH, are extensively used as probes for studying peptide transporters like PEPT1, the primary application of this compound lies in its role as a protected building block in synthetic peptide chemistry. The presence of the N-terminal benzyloxycarbonyl (Z) group fundamentally alters its biochemical utility, making it a key intermediate for the synthesis of complex peptidomimetics and peptide-based therapeutics rather than a direct agent in biochemical assays. This guide will detail its chemical properties, its principal application in solid-phase peptide synthesis (SPPS), and the rationale for its use over unprotected peptides in synthetic contexts.

Introduction to this compound

This compound is a dipeptide composed of glycine and sarcosine (N-methylglycine), where the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial as it prevents unwanted reactions at the amine terminus during the stepwise construction of a peptide chain. The sarcosine residue is of particular interest in peptidomimetic and drug design due to the N-methylated peptide bond it forms. This structural feature can impart significant resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability and bioavailability of peptide-based drugs.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Full Chemical Name | 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | [1] |

| Synonyms | N-Benzyloxycarbonyl-glycylsarcosine | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| CAS Number | 7801-91-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM) |

Core Application: A Building Block in Peptide Synthesis

The primary and most significant application of this compound is as an intermediate in the synthesis of peptides and peptidomimetics. The Z-group serves as a temporary protecting group for the N-terminal amine, allowing the C-terminal carboxylic acid to be selectively coupled to the free amine of another amino acid or a growing peptide chain anchored to a solid support.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in both solution-phase and solid-phase peptide synthesis (SPPS). In the context of SPPS, a deprotected amino acid is first anchored to a resin. This compound is then activated at its carboxyl group and coupled to the resin-bound amino acid. Following the coupling, the Z-group is removed through a deprotection step, typically hydrogenolysis, to reveal a new N-terminal amine, ready for the next coupling cycle.

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more common in modern SPPS due to its base-lability, the Z-group offers an orthogonal protection strategy. This is particularly useful in the synthesis of complex peptides where multiple protecting groups are needed that can be removed under different conditions.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general procedure for the coupling of this compound to a resin-bound amino acid (e.g., H-Leu-Resin) using a carbodiimide activation method.

Materials:

-

This compound

-

Amino acid-loaded resin (e.g., H-Leu-Wang resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the amino acid-loaded resin in DMF for 30-60 minutes in the synthesis vessel.

-

Activation of this compound: In a separate container, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours. The N-methyl group on sarcosine can cause steric hindrance, potentially requiring longer coupling times or the use of more potent coupling reagents like HATU.

-

Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Completion Check: A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, ensuring the coupling reaction has gone to completion. If the test is positive, a second coupling step may be necessary.

Deprotection of the Benzyloxycarbonyl (Z) Group

The removal of the Z-group is a critical step to elongate the peptide chain. The most common method is catalytic hydrogenolysis.

Procedure:

-

The Z-protected peptidyl-resin is suspended in a suitable solvent such as DMF or methanol.

-

A palladium catalyst (e.g., 10% Pd on carbon) is added.

-

The suspension is subjected to a hydrogen atmosphere (by bubbling hydrogen gas through it or using a balloon) until the reaction is complete, which can be monitored by TLC or HPLC.

-

The catalyst is removed by filtration, and the deprotected peptide on the resin is washed before proceeding to the next coupling step.

This compound vs. H-Gly-Sar-OH: A Functional Comparison

The presence of the N-terminal protecting group is the key differentiator between this compound and its unprotected counterpart, H-Gly-Sar-OH, in the context of biochemical research.

| Feature | This compound | H-Gly-Sar-OH (Glycylsarcosine) |

| Primary Application | Peptide synthesis intermediate. | Substrate for studying peptide transporters (e.g., PEPT1). |

| N-Terminus | Blocked by a bulky, hydrophobic benzyloxycarbonyl group. | Free primary amine. |

| Biochemical Activity | Generally inactive in biological assays; not a substrate for transporters. | Actively transported by PEPT1; used in uptake and inhibition assays. |

| Purpose in Research | Used to build larger peptide structures. | Used to characterize the function and kinetics of transport proteins. |

The bulky and hydrophobic Z-group on this compound prevents it from being recognized and transported by peptide transporters like PEPT1, which have a substrate binding site adapted for small, hydrophilic di- and tripeptides with a free N-terminus.

Conclusion

This compound is a valuable reagent for chemists and drug development professionals involved in the synthesis of novel peptides and peptidomimetics. Its N-terminal Z-group provides orthogonal protection, while the sarcosine residue offers a means to enhance the enzymatic stability of the final peptide product. It is critical for researchers to distinguish the synthetic utility of this compound from the biochemical applications of its deprotected form, H-Gly-Sar-OH. This understanding ensures its proper application in the laboratory, facilitating the development of the next generation of peptide-based therapeutics.

References

An In-depth Technical Guide to Z-Gly-Sar-OH: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Gly-Sar-OH (N-Benzyloxycarbonyl-glycyl-sarcosine), a protected dipeptide of significant interest in peptide chemistry and drug delivery research. This document details its chemical properties, supplier information, and its pivotal role as a synthetic intermediate. Furthermore, it delves into the biological significance and experimental applications of its deprotected form, Glycylsarcosine (Gly-Sar), particularly its interaction with peptide transporters.

Chemical Identity and Properties of this compound

This compound is a dipeptide derivative where the N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions during the coupling of amino acids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7801-91-4[1] |

| Molecular Formula | C₁₃H₁₆N₂O₅ |

| IUPAC Name | 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid |

| Synonyms | N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine, Z-Gly-Sarcosine |

Supplier Information

This compound is commercially available from various suppliers specializing in peptides and biochemical reagents.

Table 2: Selected Suppliers of this compound

| Supplier | Location | Contact Information |

| BOC Sciences | Shirley, NY, USA | --INVALID-LINK-- |

| Chemsrc | Online Directory | Varies by listed supplier |

| GL Biochem | Shanghai, China | --INVALID-LINK--[1] |

| Nanjing Peptide Biotech Ltd. | Nanjing, China | --INVALID-LINK--[1] |

Role in Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of more complex peptides. The "Z" group serves as a temporary protecting group for the amino terminus of glycine, which can be removed under specific conditions (e.g., hydrogenolysis) to allow for further elongation of the peptide chain.

General Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific synthesis protocol for a larger peptide using this compound was not found, a general workflow for Fmoc-based SPPS, which is a common technique for creating peptides, is described below. A similar approach could be adapted for Z-protected amino acids.

Experimental Workflow for Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (or in a modified procedure, a Z-protected dipeptide like this compound) is activated with a coupling reagent (e.g., HATU) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the peptide chain is complete, it is cleaved from the resin support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance of the Deprotected Form: Glycylsarcosine (Gly-Sar)

Upon removal of the Z-group, this compound becomes Glycylsarcosine (Gly-Sar). Gly-Sar is a dipeptide that is highly stable against enzymatic degradation due to the N-methylation in the sarcosine residue. This stability makes it an excellent model substrate for studying peptide transport mechanisms, particularly the proton-coupled oligopeptide transporter 1 (PEPT-1).[2]

PEPT-1 is a crucial transporter in the small intestine responsible for the absorption of dietary di- and tripeptides. It also facilitates the uptake of numerous peptide-based drugs, such as β-lactam antibiotics and ACE inhibitors.[2]

PEPT-1 Mediated Transport Pathway

The transport of Gly-Sar via PEPT-1 is an active process driven by a proton gradient across the cell membrane.

PEPT-1 Transport Mechanism

Caption: Simplified diagram of PEPT-1 mediated transport of Gly-Sar.

Experimental Protocol: Competitive Inhibition Assay for PEPT-1 Substrates

This protocol describes how to use Gly-Sar to screen for potential substrates or inhibitors of the PEPT-1 transporter in a Caco-2 cell model, which is a common human colon adenocarcinoma cell line used to model the intestinal epithelium.

Table 3: Kinetic Parameters of Gly-Sar Uptake in Caco-2 Cells

| Method | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/10 min) | Reference |

| [¹⁴C]Gly-Sar Uptake | 880 | 6833 | |

| [¹⁴C]Gly-Sar Uptake (H₂O₂ stressed) | 840 | 5022 |

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable membrane inserts until they form a differentiated monolayer.

-

Pre-incubation: The cell monolayers are washed and pre-incubated with a transport buffer (e.g., HBSS at pH 6.0) to acclimatize the cells to the acidic conditions required for PEPT-1 activity.

-

Incubation: Solutions containing a fixed concentration of labeled Gly-Sar (e.g., [¹⁴C]Gly-Sar or unlabeled for LC-MS/MS analysis) and varying concentrations of the test compound are added to the apical side of the monolayers.

-

Termination: After a defined incubation period (e.g., 10-30 minutes), the transport is stopped by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Analysis: The cells are lysed, and the intracellular concentration of Gly-Sar is quantified using either liquid scintillation counting (for radiolabeled Gly-Sar) or LC-MS/MS.

-

Data Analysis: The percentage of inhibition of Gly-Sar uptake is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of the test compound that inhibits 50% of Gly-Sar uptake) is determined.

Logical Flow for Screening PEPT-1 Inhibitors

Caption: Decision workflow for identifying PEPT-1 inhibitors using a Gly-Sar competitive assay.

Conclusion

This compound is a valuable reagent in peptide synthesis, providing a stable, protected dipeptide unit for the construction of larger peptide molecules. While its direct biological applications are limited due to the protecting group, its deprotected form, Gly-Sar, is an indispensable tool for researchers in drug development and transport biology. The high stability and specific interaction of Gly-Sar with the PEPT-1 transporter make it the gold standard for investigating the absorption of peptide-based drugs and for screening new chemical entities for their potential as PEPT-1 substrates or inhibitors. The experimental protocols and data presented in this guide offer a solid foundation for utilizing this compound and its derivative in research settings.

References

An In-depth Technical Guide on the Solubility and Stability of Z-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Z-Gly-Sar-OH (N-Benzyloxycarbonyl-glycyl-sarcosine), with a specific focus on its solubility and stability. This information is critical for its application in peptide synthesis, drug discovery, and formulation development. The data and protocols presented herein are collated from available chemical databases and extrapolated from general principles of peptide chemistry.

Core Physicochemical Properties

This compound is a dipeptide derivative in which the N-terminus of glycine is protected by a benzyloxycarbonyl (Z) group, and the peptide bond is formed with sarcosine (N-methylglycine). This structure influences its solubility and stability profile.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. Where direct experimental values are unavailable, estimates based on its structure and data from similar compounds are provided.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [] |

| Molecular Weight | 280.28 g/mol | [] |

| CAS Number | 7801-91-4 | [2] |

| Appearance | White to off-white powder | Based on typical appearance of similar peptides. |

| Melting Point | 102 °C | [3] |

| Boiling Point | 522.5±45.0 °C (Predicted) | [3] |

| Density | 1.297±0.06 g/cm³ (Predicted) | |

| pKa (α-COOH) | 3.43±0.10 (Predicted) | |

| LogP | 0.84670 |

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both hydrophobic (benzyloxycarbonyl group) and hydrophilic (peptide backbone, carboxyl group) moieties.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Source/Notes |

| Water | Sparingly soluble (23 g/L) | 25 °C | |

| DMSO | Expected to be high | Ambient | Polar aprotic solvents like DMSO are generally effective for dissolving Z-protected peptides. For a similar compound, Z-Sar-OH, solubility in DMSO is reported as 100 mg/mL. |

| Methanol | Expected to be soluble | Ambient | Short-chain alcohols are often good solvents for protected peptides. |

| Acetonitrile | Expected to be moderately soluble | Ambient | Often used as a mobile phase component in HPLC, indicating some degree of solubility. |

| Aqueous Buffers | pH-dependent | Ambient | Solubility is expected to be lowest near its pI and increase at pH values above its pKa due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt. For instance, in basic buffers (pH > 8), solubility should be enhanced. |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The primary degradation pathways for peptides include hydrolysis of the peptide bond and degradation of the protecting group. The N-methylation of the sarcosine residue is known to confer resistance to certain types of enzymatic degradation.

General Stability Considerations

-

Solid State: As a lyophilized powder, this compound is expected to be stable when stored in a cool, dry, and dark place. Recommended storage is at -20°C for long-term preservation.

-

In Solution: Stability in solution is dependent on pH, temperature, and the solvent used. Acidic or basic conditions can catalyze the hydrolysis of the peptide bond.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water and buffered solutions at various pH values.

Materials:

-

This compound

-

Deionized water

-

Phosphate buffer (pH 5.0, 7.4)

-

Borate buffer (pH 9.0)

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

Methodology:

-

Add an excess amount of this compound to a known volume of each solvent (water and buffers) in separate vials.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Equilibrate the samples for 24-48 hours to ensure saturation.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the supernatant using a pre-validated HPLC method with a standard calibration curve.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M HCl (for acid hydrolysis)

-

0.1 M NaOH (for base hydrolysis)

-

3% H₂O₂ (for oxidative degradation)

-

High-intensity light source (for photostability)

-

Oven (for thermal degradation)

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the lyophilized powder at 105°C for 24 hours, then dissolve in the solvent.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating RP-HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

Visualizations

Logical Flow for a Forced Degradation Study

Caption: Logical flow for a forced degradation study of this compound.

Potential Degradation Pathways of this compound

Caption: Potential chemical degradation pathways of this compound.

Experimental Workflow for Solubility Determination

Caption: General workflow for determining the aqueous solubility of this compound.

References

Z-Gly-Sar-OH: A Versatile Precursor for the Synthesis of Advanced Enzyme Substrates

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide derivative, Z-Gly-Sar-OH (N-benzyloxycarbonyl-glycylsarcosine), is emerging as a critical building block in the synthesis of specialized enzyme substrates, particularly for proteases such as collagenase. Its unique structural features, including the N-terminal benzyloxycarbonyl (Z) protecting group and the N-methylated sarcosine (Sar) residue, provide a stable and versatile scaffold for the construction of sophisticated chromogenic and fluorogenic substrates essential for high-throughput screening and detailed kinetic analysis in drug discovery and diagnostics.

Core Principles and Applications

This compound serves as a foundational component in solid-phase peptide synthesis (SPPS), a widely adopted methodology for creating custom peptide sequences. The benzyloxycarbonyl group offers robust protection of the N-terminus during the initial coupling steps, while the sarcosine residue can influence the conformational properties of the resulting peptide and enhance its stability against non-specific enzymatic degradation.

The primary application of this compound lies in its incorporation into longer peptide chains designed to be specific substrates for targeted enzymes. By strategically placing this dipeptide unit within a sequence recognized by a particular protease, researchers can develop highly selective assays to measure enzyme activity.

Synthesis of Enzyme Substrates from this compound: A Workflow

The synthesis of enzyme substrates using this compound as a precursor typically follows a multi-step process, culminating in a chromogenic or fluorogenic molecule that signals enzymatic cleavage.

Synthesis workflow for enzyme substrates.

A key strategy in designing these substrates is the incorporation of a Förster Resonance Energy Transfer (FRET) pair or a chromophore/quencher pair. In an intact substrate, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon enzymatic cleavage of a specific peptide bond within the substrate, the donor and acceptor are separated, leading to a measurable increase in fluorescence.

Experimental Protocol: Synthesis of a Fluorogenic Collagenase Substrate

While a direct protocol starting with this compound for a widely recognized substrate is not commonly published, a representative protocol for a similar internally quenched fluorescent substrate for collagenase can be adapted. This example illustrates the general principles that would be applied.

Target Substrate Example: DABCYL-Gly-Gly-Pro-Leu-Gly-Pro-Pro-Gly-Pro-AEDANS

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Leu-OH)

-

This compound (as a potential building block substitute or addition)

-

DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoyl) as the quencher

-

AEDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorophore

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

Deprotection reagent (20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, etc.)

-

HPLC for purification

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids according to the desired sequence (e.g., Pro, Gly, Pro, Pro, Gly, Leu, Pro, Gly, Gly). Each coupling step involves activating the amino acid with HBTU/HOBt in the presence of DIEA and adding it to the resin.

-

Incorporation of this compound (Hypothetical Adaptation): At a designated point in the sequence, this compound could be coupled. The Z-group would need to be removed in a subsequent step, typically via hydrogenolysis, which requires careful planning of the overall synthetic strategy to ensure compatibility with other protecting groups.

-

Fluorophore and Quencher Attachment:

-

Couple the AEDANS fluorophore to the C-terminus (via a modified amino acid or linker attached to the resin).

-

Couple the DABCYL quencher to the N-terminus of the fully assembled peptide.

-

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final substrate using mass spectrometry and analytical HPLC.

Enzymatic Assay and Kinetic Analysis

Once synthesized, the substrate is used to measure the activity of the target enzyme, such as collagenase from Clostridium histolyticum.

Assay Protocol:

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare a series of substrate dilutions in the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5).

-

Add the collagenase enzyme to the substrate solutions to initiate the reaction.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 336 nm and emission at 490 nm for the DABCYL/AEDANS pair).

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots.

Data Presentation: Kinetic Parameters for a Collagenase Substrate

The Michaelis-Menten kinetic parameters, Km and Vmax, can be determined by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

| Substrate | Enzyme | Km (µM) | Vmax (relative fluorescence units/s) | kcat/Km (M-1s-1) |

| DABCYL-GGP-LGP-PGP-AEDANS | C. histolyticum Collagenase | 12.5 ± 2.5 | 0.14 ± 0.02 | Not explicitly provided in the reference, but calculable from kcat |

Data adapted from a study on a similar internally quenched fluorescent substrate for collagenase.[1]

Signaling Pathway and Logical Relationships

The enzymatic cleavage of a FRET-based substrate is a direct measure of the catalytic activity of the protease. This process is central to understanding the enzyme's function and for screening potential inhibitors.

Enzymatic cleavage of a FRET substrate.

References

Methodological & Application

Application Notes and Protocols for Z-Gly-Sar-OH Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of the N-terminally protected dipeptide, Z-Gly-Sar-OH (N-benzyloxycarbonyl-glycylsarcosine). The protocol is designed for standard solid-phase peptide synthesis (SPPS) setups utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary N-terminal protection.

Introduction

This compound is a valuable building block in peptide chemistry, often utilized in the synthesis of more complex peptide structures. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group, while the sarcosine (N-methylglycine) residue can impart unique conformational properties and resistance to enzymatic degradation in the final peptide. This protocol outlines a reliable method for the synthesis of this compound on a solid support, followed by cleavage to yield the desired product.

Principle of the Method

The synthesis is performed on a Wang resin, a common solid support for the synthesis of C-terminal carboxylic acids. The first amino acid, sarcosine, is loaded onto the resin. The peptide chain is then elongated by the coupling of Fmoc-protected glycine. Following the removal of the final Fmoc group, the N-terminus is protected with the benzyloxycarbonyl (Z) group. Finally, the Z-protected dipeptide is cleaved from the resin using trifluoroacetic acid (TFA).

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Fmoc-Sar-OH | Synthesis Grade | e.g., Sigma-Aldrich, Bachem |

| Fmoc-Gly-OH | Synthesis Grade | e.g., Sigma-Aldrich, Bachem |

| Wang Resin | 100-200 mesh, 1% DVB | e.g., Fluorochem |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | e.g., Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | e.g., Sigma-Aldrich |

| Piperidine | Synthesis Grade | e.g., Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |

| Benzyl Chloroformate (Cbz-Cl) | Reagent Grade | e.g., Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | e.g., Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | e.g., Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | e.g., Sigma-Aldrich |

| Diethyl Ether | ACS Grade | e.g., Fisher Scientific |

Protocol 1: Solid-Phase Synthesis of Z-Gly-Sar-Resin

This protocol details the step-by-step procedure for the assembly of the Z-Gly-Sar dipeptide on the solid support.

1. Resin Swelling and Sarcosine Loading:

-

Swell Wang resin (1 g, 0.8-1.1 mmol/g loading) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.[1]

-

In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.[1]

-

Add the activated Fmoc-Sar-OH solution to the swollen resin and agitate for 2 hours at room temperature.[1]

-

Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[1]

-

Wash the resin thoroughly with DMF (5x).

3. Glycine Coupling:

-

In a separate vessel, activate Fmoc-Gly-OH (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin as described in step 1.4.

4. Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group from the glycine residue using 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

5. On-Resin N-terminal Z-Protection:

-

Swell the dried resin in DCM.

-

Add a solution of benzyl chloroformate (Cbz-Cl, 3 eq.) and DIPEA (3 eq.) in DCM.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DCM (3x), DMF (3x), and finally with DCM (3x).

-

Dry the resin under vacuum.

Protocol 2: Cleavage of this compound from Resin

This protocol describes the cleavage of the Z-protected dipeptide from the solid support.

1. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

2. Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

3. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Purification and Characterization

1. Purification:

-

The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

2. Characterization:

-

Analytical RP-HPLC: To determine the purity of the synthesized peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 281.11.

Quantitative Data

While specific quantitative data for the SPPS of this compound is not extensively reported in the literature, the following table provides expected ranges based on typical dipeptide synthesis. Actual yields may vary depending on the specific conditions and equipment used.

| Parameter | Expected Value | Notes |

| Crude Yield | 70-90% | Based on the initial loading of the resin. |

| Purity (Crude) | >70% | Determined by analytical RP-HPLC. |

| Purity (After HPLC) | >95% | Dependent on the efficiency of the purification. |

Visualizations

Experimental Workflow for SPPS of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of Key SPPS Steps

Caption: Logical flow of the key stages in this compound SPPS.

Troubleshooting

-

Incomplete Coupling of Sarcosine: Sarcosine, being an N-methylated amino acid, can exhibit slower coupling kinetics due to steric hindrance. If coupling is incomplete (as determined by a Kaiser test on a subsequent glycine coupling), consider double coupling or using a more potent coupling reagent like HATU.

-

Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail. The reaction time can be extended if cleavage is found to be incomplete.

-

Z-Group Instability: While generally stable, prolonged exposure to strong acids like TFA can potentially lead to some cleavage of the Z-group. It is recommended to keep the cleavage time to the minimum required for complete removal from the resin. If significant Z-group cleavage is observed, alternative, milder cleavage cocktails could be explored, though this may require a different resin linkage strategy.

References

Coupling Methods for Z-Gly-Sar-OH in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Z-Gly-Sar-OH (N-benzyloxycarbonyl-glycylsarcosine) is a crucial building block in the synthesis of more complex peptides and peptidomimetics. The presence of sarcosine (N-methylglycine) at the C-terminus introduces significant steric hindrance, making the coupling of this dipeptide to the N-terminus of another amino acid or peptide chain a challenging step in peptide synthesis. Standard coupling methods may result in low yields, racemization, and incomplete reactions.

These application notes provide a comprehensive overview of effective coupling methods for this compound, offering a comparison of common coupling reagents and detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in selecting the optimal conditions to achieve high-yield and high-purity peptide products.

Challenges in Coupling this compound

The primary challenge in the coupling of this compound stems from the N-methylated amide bond of sarcosine. This modification leads to:

-

Steric Hindrance: The methyl group on the nitrogen atom sterically hinders the approach of the incoming nucleophile (the N-terminal amine of the coupling partner), slowing down the reaction rate.

-

Weaker Nucleophilicity of the Amine: In the reverse reaction (coupling an amino acid to sarcosine), the N-methyl group makes the nitrogen atom a weaker nucleophile.

-

Cis/Trans Isomerization: The Gly-Sar peptide bond can exist as both cis and trans isomers, which can affect reaction kinetics and lead to peak broadening in HPLC analysis.

To overcome these challenges, highly efficient coupling reagents and optimized reaction conditions are necessary.

Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. While a variety of reagents are available, phosphonium and uronium/aminium salts are generally preferred for sterically hindered couplings. Below is a summary of commonly used coupling reagents and their performance in the synthesis of a model tripeptide with a sterically hindered C-terminal residue, Z-Gly-Phe-Val-OMe. This serves as a valuable proxy for the coupling of this compound.

Table 1: Comparison of Coupling Reagent Efficiency for a Sterically Hindered Dipeptide Coupling [1][2]

| Coupling Reagent | Yield (%) | Racemization (%) |

| HDMB | 90 | 2.9 |

| HDMA | 90 | 0.7 |

| HBTU | Not Reported | Not Reported |

| TCBOXY (Modified Yamaguchi Reagent) | 92 | 0 |

Data from the synthesis of Z-Gly-Phe-Val-OMe, which presents similar steric challenges to this compound couplings.[1][2]

Table 2: Qualitative Comparison of Recommended Coupling Reagents for N-Methylated Amino Acids

| Reagent | Type | Advantages | Disadvantages |

| HATU | Uronium/Aminium | High coupling efficiency, fast reaction times, low racemization.[3] | Higher cost. |

| HCTU | Uronium/Aminium | High coupling efficiency, comparable to HATU, more cost-effective. | |

| PyBOP | Phosphonium | Effective for hindered couplings, stable. | Can be less effective than HATU for very difficult couplings. |

| PyAOP | Phosphonium | Particularly effective for coupling N-methylated residues. | Higher cost. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound in both solution-phase and solid-phase synthesis.

Solution-Phase Coupling of this compound to an Amino Acid Ester (e.g., H-Phe-OMe)

This protocol describes the coupling of this compound to Phenylalanine methyl ester as a representative example.

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Coupling reagent (e.g., HATU, PyBOP)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Protocol using HATU:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, suspend H-Phe-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.

-

Add the neutralized amino acid ester solution to the pre-activated this compound solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. For highly hindered couplings, the reaction time may need to be extended.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure Z-Gly-Sar-Phe-OMe.

Solid-Phase Coupling of an Amino Acid to a Resin-Bound Sarcosine

This protocol outlines the coupling of an Fmoc-protected amino acid to a resin where the C-terminal residue is sarcosine. The principles are directly applicable to the coupling of this compound in a solid-phase fragment condensation scenario.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

-

Resin with N-terminal Sarcosine (e.g., H-Sar-Wang resin)

-

Coupling reagent (e.g., HATU, HCTU, PyBOP)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

DCM

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable for subsequent steps)

Protocol using HCTU:

-

Swell the H-Sar-resin in DMF for 30 minutes in a peptide synthesis vessel.

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 1-2 hours. For difficult couplings involving N-methylated amino acids, consider extending the coupling time to 4 hours or performing a double coupling.

-

Monitor the coupling completion using a test suitable for secondary amines (e.g., Chloranil test), as the Kaiser test gives a false negative for sarcosine.

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection).

Visualization of Workflows

Solution-Phase Coupling Workflow

Caption: Workflow for solution-phase coupling of this compound.

Solid-Phase Coupling Workflow

Caption: General workflow for solid-phase peptide synthesis involving a sarcosine residue.

Logical Decision-Making for Method Selection

The choice between solution-phase and solid-phase synthesis, as well as the specific coupling reagent, depends on several factors including the scale of the synthesis, the nature of the downstream application, and available resources.

Caption: Decision tree for selecting a synthesis strategy for this compound coupling.

Conclusion

The successful coupling of the sterically hindered dipeptide this compound requires careful selection of coupling reagents and optimization of reaction conditions. For both solution-phase and solid-phase approaches, potent activating agents such as HATU, HCTU, and PyBOP are recommended to achieve high yields and minimize side reactions. The protocols and comparative data presented in these application notes serve as a guide for researchers to develop robust and efficient synthetic strategies for incorporating this challenging dipeptide into their target molecules.

References

Application Notes and Protocols for the Cleavage of the Z-Protecting Group from Peptides

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in peptide synthesis and medicinal chemistry. Its stability under various conditions and facile removal make it a valuable tool for the synthesis of complex molecules.[1][2][3] This document provides detailed application notes and protocols for the cleavage of the Z-protecting group from peptide sequences, focusing on the most common and effective methods.

Overview of Z-Group Cleavage Methods

The removal of the Z-group is most commonly achieved through two primary pathways: catalytic hydrogenolysis and acidolysis.[3][4] The choice of method depends on the overall composition of the peptide, particularly the presence of other protecting groups and sensitive functional groups.

-

Catalytic Hydrogenolysis: This is the most prevalent and often cleanest method for Z-group deprotection. It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). Transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed.

-

Acidolysis: Strong acidic conditions can also effect the cleavage of the Z-group. Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are commonly used. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Data Summary: Comparison of Z-Group Cleavage Methods

The following table summarizes typical reaction conditions and reported outcomes for the primary methods of Z-group deprotection.

| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

| Catalytic Hydrogenation | 10% Pd/C (5-10 mol%), H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-4 hours | >95% | Preferred method for clean and high-yielding deprotection. May not be suitable for peptides containing sulfur or other catalyst poisons. |

| Transfer Hydrogenation | 10% Pd/C (10 mol%), Ammonium Formate (4-5 equiv.) | Methanol, Ethanol | Reflux | 1-3 hours | >90% | An alternative to using hydrogen gas, often with faster reaction times. |

| Acidolysis (HBr/Acetic Acid) | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 30-60 minutes | Variable | Effective but can lead to side reactions with sensitive residues like tyrosine and aspartic acid. |

| Acidolysis (TFA) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1-2 hours | Variable | Commonly used for Boc deprotection, but can also cleave Z-groups under harsher conditions. |

Experimental Protocols

Protocol for Catalytic Hydrogenation

This protocol describes a general procedure for the deprotection of a Z-protected peptide using catalytic hydrogenation with hydrogen gas.

Materials:

-

Z-protected peptide

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol (or Ethanol, Ethyl Acetate)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-